5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Overview
Description
5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.
Substitution Reactions:
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can be used to modify the aromatic rings or the tetrazole ring itself.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism by which 5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: Lacks the fluorophenyl and methylphenyl groups, making it less complex but also less versatile.
5-(4-Methoxyphenyl)-2H-tetrazole: Similar in structure but lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
2-(4-Methylphenyl)-2H-tetrazole:
Uniqueness
The presence of both fluorophenyl and methylphenyl groups in 5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole makes it unique
Properties
IUPAC Name |
5-[4-[(2-fluorophenyl)methoxy]phenyl]-2-[(4-methylphenyl)methyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c1-16-6-8-17(9-7-16)14-27-25-22(24-26-27)18-10-12-20(13-11-18)28-15-19-4-2-3-5-21(19)23/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORACUFSWAWWBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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